An In-depth Technical Guide to 3-(Methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 3-(Methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of a trifluoromethyl group, a methylthio moiety, and a 4-amino group onto the 1,2,4-triazole scaffold suggests a rich potential for biological activity. This document details a proposed synthetic pathway, discusses the reactivity of the molecule's key functional groups, and explores its potential applications in drug discovery, particularly in oncology. Detailed experimental protocols for its synthesis and characterization are provided, underpinned by data from analogous compounds and established chemical principles.
Introduction: The Significance of a Multifunctional Heterocycle
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antifungal and anticancer agents.[1][2] The unique electronic properties and metabolic stability of this heterocycle make it an attractive starting point for the design of novel bioactive molecules. The subject of this guide, 3-(methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine (Figure 1), is a particularly compelling molecule due to the synergistic interplay of its substituents.
The trifluoromethyl (CF₃) group is a bioisostere for methyl and chloro groups and is known to enhance metabolic stability, membrane permeability, and binding affinity by altering the electronic properties of the parent molecule.[3][4] The methylthio (-SCH₃) group can participate in hydrogen bonding and may be a site for metabolic oxidation, potentially influencing the pharmacokinetic profile of the compound. The 4-amino group on the triazole ring is a key site for derivatization and is known to be crucial for the biological activity of many 4-amino-4H-1,2,4-triazole derivatives.[5][6]
This guide aims to consolidate the available information on this compound and provide a scientifically grounded framework for its further investigation and utilization in research and drug development.
Figure 1: Chemical Structure of 3-(Methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine
Caption: Structure of 3-(Methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine.
Physicochemical and Spectroscopic Properties
While specific experimental data for 3-(methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine is not widely available in the literature, its properties can be inferred from closely related analogs and computational predictions. A summary of its key identifiers and predicted properties is presented in Table 1.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
| CAS Number | 164352-65-2 | [7][8] |
| Molecular Formula | C₄H₅F₃N₄S | [9] |
| Molecular Weight | 198.17 g/mol | [9] |
| Predicted LogP | 0.5 - 1.5 | (Computational Prediction) |
| Predicted pKa (basic) | 2.0 - 4.0 (for the amino group) | (Based on similar 4-amino-1,2,4-triazoles) |
| Predicted pKa (acidic) | 7.0 - 9.0 (for the triazole N-H) | (Based on similar 1,2,4-triazoles) |
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the predicted key features for each method, based on data from analogous compounds.[5][10][11][12]
-
¹H NMR:
-
A singlet for the methyl protons (-SCH₃) is expected around δ 2.5-2.8 ppm.
-
A broad singlet for the amino protons (-NH₂) is anticipated in the range of δ 5.0-6.0 ppm, which would be exchangeable with D₂O.
-
The triazole N-H proton, if present in a tautomeric form, would likely appear as a very broad singlet at a downfield chemical shift (>10 ppm).
-
-
¹³C NMR:
-
The methyl carbon (-SCH₃) should appear at approximately δ 15-20 ppm.
-
The trifluoromethyl carbon (-CF₃) is expected to be a quartet due to C-F coupling, with a chemical shift in the range of δ 115-125 ppm and a large coupling constant (¹JCF ≈ 270-280 Hz).
-
The triazole ring carbons (C3 and C5) are predicted to resonate in the δ 140-160 ppm region. The carbon attached to the trifluoromethyl group (C5) will likely show a quartet splitting due to two-bond C-F coupling (²JCF).
-
-
¹⁹F NMR:
-
IR Spectroscopy:
-
N-H stretching vibrations for the amino group should be visible in the 3200-3400 cm⁻¹ region.
-
C=N stretching of the triazole ring is expected around 1600-1650 cm⁻¹.
-
Strong C-F stretching bands for the trifluoromethyl group will be prominent in the 1100-1300 cm⁻¹ range.
-
-
Mass Spectrometry:
-
The molecular ion peak [M]⁺ should be observed at m/z 198.
-
Common fragmentation patterns for 1,2,4-triazoles include the loss of N₂, HCN, and cleavage of the substituents.[15][16][17] For this molecule, fragmentation could involve the loss of the methylthio radical (•SCH₃), the trifluoromethyl radical (•CF₃), or rearrangements involving the amino group.
-
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and efficient synthesis of 3-(methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine can be conceptualized based on established methods for the synthesis of related 4-amino-1,2,4-triazoles.[11] The proposed pathway, illustrated in Figure 2, starts from thiocarbohydrazide and trifluoroacetic acid.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS)
This step involves the cyclocondensation of thiocarbohydrazide with trifluoroacetic acid. This reaction is typically carried out in an aqueous medium under reflux conditions.[11] The mechanism proceeds through the formation of a thiocarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to form the triazole ring.
Step 2: S-Methylation of the Thiol Intermediate
The thiol group of the ATFS intermediate is then selectively alkylated. This is achieved by first deprotonating the thiol with a suitable base, such as sodium hydroxide or potassium hydroxide, to form the more nucleophilic thiolate. Subsequent reaction with an electrophilic methyl source, typically methyl iodide, results in the formation of the methylthio ether linkage, yielding the final product.
Chemical Reactivity
The chemical reactivity of 3-(methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine is dictated by its three key functional groups: the 4-amino group, the methylthio group, and the trifluoromethyl-substituted triazole ring.
-
The 4-Amino Group: This exocyclic amino group is a primary nucleophilic center. It can undergo reactions typical of primary amines, such as acylation, alkylation, and condensation with aldehydes and ketones to form Schiff bases.[12] Computational studies on related C-amino-1,2,4-triazoles suggest that the N-4 position of the triazole ring can also be a site of electrophilic attack.[18][19][20][21][22]
-
The Methylthio Group: The sulfur atom in the methylthio group is susceptible to oxidation, which could lead to the corresponding sulfoxide and sulfone. These oxidized derivatives may exhibit different biological activities and physicochemical properties.
-
The Trifluoromethyl Group and Triazole Ring: The trifluoromethyl group is a strong electron-withdrawing group, which decreases the basicity of the triazole ring nitrogens. The ring itself is generally stable to metabolic degradation. The electron-withdrawing nature of the CF₃ group also influences the acidity of the N-H proton in potential tautomeric forms.
Potential Applications in Drug Discovery
The structural motifs present in 3-(methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine suggest a high potential for biological activity, particularly in the realm of oncology.
Anticancer Potential
Numerous studies have demonstrated the potent anticancer activity of novel 1,2,4-triazole derivatives.[1][2][23] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes like receptor tyrosine kinases (e.g., EGFR), serine/threonine kinases (e.g., BRAF), and disruption of microtubule polymerization.[1] The presence of the trifluoromethyl group in the target molecule is particularly noteworthy, as this group is found in several successful anticancer drugs and is known to enhance cytotoxic activity against various cancer cell lines.[24][25] It is plausible that 3-(methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine or its derivatives could exhibit inhibitory activity against cancer-related targets.
Other Potential Biological Activities
Beyond oncology, substituted 1,2,4-triazoles have a proven track record as antimicrobial, anticonvulsant, anti-inflammatory, and antiviral agents.[26] Therefore, it is reasonable to hypothesize that the title compound could be a valuable scaffold for the development of new therapeutic agents in these areas as well.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of 3-(methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine.
Protocol for Synthesis
Caption: Flowchart for the synthesis protocol.
Materials:
-
Thiocarbohydrazide
-
Trifluoroacetic acid
-
Sodium hydroxide or Potassium hydroxide
-
Methyl iodide
-
Deionized water
-
Ethanol
Procedure:
-
Synthesis of 4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS):
-
In a round-bottom flask equipped with a reflux condenser, combine thiocarbohydrazide (0.1 mol) and trifluoroacetic acid (0.1 mol) in 30 mL of water.
-
Heat the mixture to reflux and maintain for 5 hours with constant stirring.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water (10 mL).
-
Recrystallize the crude product from water to yield pure ATFS.[11]
-
-
Synthesis of 3-(Methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine:
-
Dissolve the purified ATFS (0.05 mol) in an aqueous solution of sodium hydroxide (0.05 mol in 50 mL of water).
-
To this solution, add methyl iodide (0.055 mol) dropwise with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with deionized water and dry under vacuum to obtain the final product.
-
Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard MTT assay to evaluate the cytotoxic effects of the synthesized compound on cancer cell lines.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7, Hela, A549)
-
Normal cell line (e.g., MRC-5) for selectivity assessment
-
DMEM or RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized compound in DMSO.
-
Treat the cells with serial dilutions of the compound (e.g., from 0.1 to 100 µM).
-
Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Conclusion
3-(Methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound with significant potential in the field of drug discovery. Its unique combination of a trifluoromethyl group, a methylthio moiety, and a reactive 4-amino group on a stable 1,2,4-triazole core makes it an attractive candidate for the development of novel therapeutic agents, particularly in oncology. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications. The detailed protocols for its synthesis and biological evaluation offer a solid foundation for researchers to further explore the therapeutic promise of this intriguing molecule. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its potential as a lead compound in drug development programs.
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